molecular formula C11H8BrNO3 B1417384 Methyl 2-bromo-6-cyano-3-formylphenylacetate CAS No. 1807024-16-3

Methyl 2-bromo-6-cyano-3-formylphenylacetate

Cat. No. B1417384
M. Wt: 282.09 g/mol
InChI Key: DGMYXNKGEHYGKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-bromo-6-cyano-3-formylphenylacetate (MBCF) is a chemical compound that has recently gained attention for its potential applications in scientific research. It is a versatile compound that has been used in both organic and inorganic synthesis, as well as in the fields of biochemistry and pharmacology.

Scientific Research Applications

Methyl 2-bromo-6-cyano-3-formylphenylacetate has been used in a variety of scientific research applications, including organic synthesis, inorganic synthesis, biochemistry, and pharmacology. In organic synthesis, Methyl 2-bromo-6-cyano-3-formylphenylacetate has been used as a reagent for the synthesis of a variety of compounds, including heterocycles, amino acids, and peptides. In inorganic synthesis, Methyl 2-bromo-6-cyano-3-formylphenylacetate has been used as a catalyst for the synthesis of metal-organic frameworks and other coordination compounds. In biochemistry, Methyl 2-bromo-6-cyano-3-formylphenylacetate has been used to study the structure and function of proteins and enzymes. In pharmacology, Methyl 2-bromo-6-cyano-3-formylphenylacetate has been used to study the pharmacokinetics and pharmacodynamics of drugs.

Mechanism Of Action

The mechanism of action of Methyl 2-bromo-6-cyano-3-formylphenylacetate is not fully understood, but it is believed to involve the formation of a covalent bond between the methyl iodide adduct and the base, which results in the formation of Methyl 2-bromo-6-cyano-3-formylphenylacetate. The covalent bond is believed to be formed through a nucleophilic substitution reaction, in which the methyl iodide adduct acts as a nucleophile and the base acts as an electrophile.

Biochemical And Physiological Effects

The biochemical and physiological effects of Methyl 2-bromo-6-cyano-3-formylphenylacetate are not fully understood, but it has been shown to be an effective inhibitor of the enzyme cytochrome P450 2A6 (CYP2A6). Inhibition of this enzyme has been associated with a variety of physiological effects, including increased risk of cardiovascular disease, increased risk of cancer, and decreased metabolism of drugs.

Advantages And Limitations For Lab Experiments

Methyl 2-bromo-6-cyano-3-formylphenylacetate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is also easy to synthesize and purify. Additionally, it is a relatively stable compound and can be stored for long periods of time without significant degradation. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, which can limit its use in aqueous solutions. Additionally, it can be difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for the use of Methyl 2-bromo-6-cyano-3-formylphenylacetate in scientific research. For example, it could be used to study the structure and function of other enzymes, such as those involved in drug metabolism. Additionally, it could be used to study the pharmacokinetics and pharmacodynamics of other drugs. Additionally, Methyl 2-bromo-6-cyano-3-formylphenylacetate could be used to synthesize a variety of compounds, such as heterocycles, amino acids, and peptides. Finally, Methyl 2-bromo-6-cyano-3-formylphenylacetate could be used as a catalyst for the synthesis of metal-organic frameworks and other coordination compounds.

properties

IUPAC Name

methyl 2-(2-bromo-6-cyano-3-formylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-16-10(15)4-9-7(5-13)2-3-8(6-14)11(9)12/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMYXNKGEHYGKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1Br)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-6-cyano-3-formylphenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.